3-Phenyl-2-tosyl-1,2-oxaziridine

Catalog No.
S1911198
CAS No.
63160-12-3
M.F
C14H13NO3S
M. Wt
275.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Phenyl-2-tosyl-1,2-oxaziridine

CAS Number

63160-12-3

Product Name

3-Phenyl-2-tosyl-1,2-oxaziridine

IUPAC Name

2-(4-methylphenyl)sulfonyl-3-phenyloxaziridine

Molecular Formula

C14H13NO3S

Molecular Weight

275.32 g/mol

InChI

InChI=1S/C14H13NO3S/c1-11-7-9-13(10-8-11)19(16,17)15-14(18-15)12-5-3-2-4-6-12/h2-10,14H,1H3

InChI Key

SYTQRZCKINWJKR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(O2)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(O2)C3=CC=CC=C3

Organic Synthesis

-Phenyl-2-tosyl-1,2-oxaziridine is a reagent used in organic synthesis for various transformations. Its primary function lies in its ability to transfer an N-sulfonyloxy group, particularly a tosyloxy group (TsO-), onto other molecules. This property makes it valuable for:

  • Epoxidation

    3-Phenyl-2-tosyl-1,2-oxaziridine can act as a mild and selective oxidant for the conversion of alkenes to epoxides. The reaction proceeds through a concerted mechanism where the oxaziridine ring transfers an oxygen atom to the alkene while the tosyl group departs. PubChem:

  • Aziridination

    Under specific conditions, 3-Phenyl-2-tosyl-1,2-oxaziridine can also transfer its entire three-membered ring structure to unsaturated substrates, leading to the formation of aziridine derivatives. ScienceDirect

Medicinal Chemistry

Due to its ability to introduce reactive oxygen species, 3-Phenyl-2-tosyl-1,2-oxaziridine has been explored in the field of medicinal chemistry for its potential cytotoxicity. Studies have investigated its application in:

  • Anti-tumor activity: The compound's ability to damage DNA and induce cell death has shown promise in pre-clinical models for cancer treatment. However, further research is needed to determine its efficacy and safety in vivo.

3-Phenyl-2-tosyl-1,2-oxaziridine is a synthetic compound with the molecular formula C₁₄H₁₃NO₃S. It features an oxaziridine ring, which is a three-membered cyclic ether containing a nitrogen atom. The compound is characterized by the presence of a phenyl group and a tosyl group, making it a versatile reagent in organic synthesis. Its unique structure allows it to participate in various

  • Nitrogen Atom Transfer: This compound can facilitate the amination of various substrates, leading to the formation of amines from alcohols and other nucleophiles .
  • Oxidation Reactions: It acts as an oxidizing agent in reactions that convert alkenes to epoxides or oxidize amines to imines .
  • Cycloaddition Reactions: The compound can participate in formal [3+2] cycloadditions when reacted with appropriate substrates under catalytic conditions .

While specific biological activities of 3-Phenyl-2-tosyl-1,2-oxaziridine are not extensively documented, compounds with similar structures have shown potential antibacterial and antifungal properties. The presence of the tosyl group may enhance its reactivity towards biological targets, making it a candidate for further pharmacological studies .

The synthesis of 3-Phenyl-2-tosyl-1,2-oxaziridine typically involves:

  • Formation of the Oxaziridine Ring: This can be achieved through the reaction of an appropriate tosylamide with a peracid, such as m-chloroperoxybenzoic acid. The reaction conditions must be controlled to prevent decomposition of reactive intermediates .
  • Purification: The product is usually purified by recrystallization or chromatography to obtain high purity levels necessary for further applications .

3-Phenyl-2-tosyl-1,2-oxaziridine has several applications in organic chemistry:

  • As an Oxidizing Agent: It is used in asymmetric oxidations and synthesis of complex molecules.
  • In Medicinal Chemistry: Its ability to introduce nitrogen functionalities makes it useful in drug design and development.
  • In Material Science: It can be utilized in polymer chemistry for creating novel materials with specific properties .

Studies on the interactions of 3-Phenyl-2-tosyl-1,2-oxaziridine with various substrates indicate that it can effectively transfer nitrogen atoms to electrophilic centers. This property is crucial for developing new synthetic pathways in organic chemistry. Moreover, its interaction with transition metal catalysts has been explored to enhance reactivity and selectivity in chemical transformations .

Several compounds exhibit structural similarities to 3-Phenyl-2-tosyl-1,2-oxaziridine. Here are some of them:

Compound NameStructure FeaturesUnique Properties
3-Methyl-2-tosyl-1,2-oxaziridineSimilar oxaziridine core with a methyl groupDifferent steric hindrance affecting reactivity
3-(4-Nitrophenyl)-2-tosyl-1,2-oxaziridineContains a nitrophenyl substituentEnhanced electrophilicity due to nitro group
3-(Benzyl)-2-tosyl-1,2-oxaziridineBenzyl group instead of phenylAltered solubility and reactivity patterns

The uniqueness of 3-Phenyl-2-tosyl-1,2-oxaziridine lies in its balanced steric and electronic properties provided by both the phenyl and tosyl groups, which allow it to participate effectively in diverse

XLogP3

2.9

Dates

Modify: 2023-08-16

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